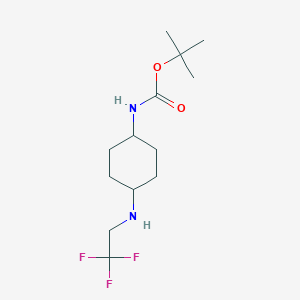

trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine

Descripción

Propiedades

Fórmula molecular |

C13H23F3N2O2 |

|---|---|

Peso molecular |

296.33 g/mol |

Nombre IUPAC |

tert-butyl N-[4-(2,2,2-trifluoroethylamino)cyclohexyl]carbamate |

InChI |

InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10-6-4-9(5-7-10)17-8-13(14,15)16/h9-10,17H,4-8H2,1-3H3,(H,18,19) |

Clave InChI |

XNVZHYAJGSFFDF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC1CCC(CC1)NCC(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The preparation of this compound generally involves two key steps:

- Selective protection of one amine group of trans-1,4-cyclohexanediamine with tert-butoxycarbonyl (Boc) group to afford trans-N1-Boc-1,4-cyclohexanediamine.

- Alkylation of the free amine (N4 position) with 2,2,2-trifluoroethyl substituent to introduce the trifluoroethyl group.

This approach leverages the differential reactivity of the two amine groups in the cyclohexane ring, allowing for selective functionalization.

Step 1: Synthesis of trans-N1-Boc-1,4-cyclohexanediamine

-

- Starting material: (1r,4r)-cyclohexane-1,4-diamine

- Boc anhydride (di-tert-butyl dicarbonate, (Boc)2O)

- Solvent: Methanol

- Temperature: 0°C to room temperature

- Reaction time: Approximately 16 hours

Procedure:

A stirred solution of trans-1,4-cyclohexanediamine in methanol at 0°C is treated with an equimolar amount of Boc anhydride. The mixture is then allowed to warm to room temperature and stirred for 16 hours. The reaction progress is monitored by thin-layer chromatography (TLC).Workup:

After completion, volatiles are evaporated, and the residue is diluted with water. The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated.Yield and Characterization:

The product, tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate, is obtained in approximately 86% yield. TLC Rf ~0.3 (MeOH/DCM 5:95), Ninhydrin stain positive. Proton NMR data confirms the structure with characteristic signals at δ 4.35 (broad singlet, NH), 3.39 (broad singlet, NH2), and multiplets for cyclohexane protons.

Step 2: Introduction of 2,2,2-Trifluoroethyl Group at N4 Position

-

- Starting material: trans-N1-Boc-1,4-cyclohexanediamine (from Step 1)

- Alkylating agent: 2,2,2-trifluoroethyl halide (e.g., trifluoroethyl bromide or trifluoroethyl tosylate)

- Base: Suitable base such as sodium hydride or potassium carbonate

- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent

- Temperature: 0°C to room temperature or slightly elevated temperatures

Procedure:

The free amine (N4) of the Boc-protected cyclohexanediamine is reacted with 2,2,2-trifluoroethyl halide in the presence of a base to facilitate nucleophilic substitution. The reaction is typically carried out under inert atmosphere to avoid side reactions.Workup:

The reaction mixture is quenched with water, extracted with organic solvents, washed, dried, and purified by column chromatography.Yield and Characterization:

While specific yields for this step are less frequently reported, analogous reactions typically afford the N4-(2,2,2-trifluoroethyl) substituted product in moderate to good yields (50-80%). Characterization includes NMR confirming the trifluoroethyl group and Boc protection.

Alternative Synthetic Routes and Considerations

Use of Tri-protected Diamine Intermediates:

Some synthetic routes involve the use of tri-protected diamine reagents to allow for selective deprotection and subsequent functionalization steps, as described in related literature on cyclohexanediamine derivatives.Patented Methods:

Patents describe various protecting group strategies and alkylation conditions to optimize yields and purity. These include the use of mesitylenesulfonyl groups and other sulfonyl protecting groups to control reactivity.-

- Reaction temperature and time are critical for selective mono-protection.

- Choice of base and solvent influences alkylation efficiency.

- Purification methods such as column chromatography or recrystallization are essential for isolating pure compounds.

Summary Table of Preparation Conditions

| Step | Starting Material | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | (1r,4r)-cyclohexane-1,4-diamine | Boc anhydride (1 eq), Methanol | Methanol | 0°C to RT | 16 h | 86 | Mono-Boc protection at N1 position |

| 2 | trans-N1-Boc-1,4-cyclohexanediamine | 2,2,2-Trifluoroethyl halide, Base (NaH/K2CO3) | DMF | 0°C to RT or 70°C | Several h | 50-80* | Alkylation at free N4 amine |

*Exact yields vary depending on conditions and purification.

Research Findings and Literature Evaluation

- The selective Boc protection of cyclohexanediamine is well-established with high yields and straightforward workup.

- Alkylation with trifluoroethyl groups is a common strategy to introduce fluorinated substituents, enhancing compound properties such as lipophilicity and metabolic stability.

- Patents and research literature emphasize the importance of protecting group strategy and reaction conditions to achieve regioselectivity and high purity.

- No comprehensive single-source synthesis of this compound was found; however, combining known methods for Boc protection and trifluoroethyl alkylation is the accepted approach.

- Characterization data (NMR, TLC) confirm the identity and purity of intermediates and final products.

Análisis De Reacciones Químicas

Boc Deprotection and Subsequent Reactivity

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the primary amine, enabling selective reactions at the secondary amine. Deprotection is typically achieved under acidic conditions:

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | Cleavage of Boc group to free amine | 85–92% | |

| HCl in dioxane | Formation of hydrochloride salt | 78% |

Post-deprotection, the liberated primary amine participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

-

Alkylation : Undergoes nucleophilic substitution with alkyl halides (e.g., methyl iodide) to yield secondary amines .

Carbamate and Urea Formation

The Boc-protected amine reacts with carbonyl electrophiles, while the trifluoroethyl group influences steric and electronic environments:

| Reagent | Product Class | Key Observation | Source |

|---|---|---|---|

| Phosgene | Carbamate derivatives | Enhanced stability due to trifluoroethyl | |

| Isocyanates (e.g., phenyl) | Unsymmetrical ureas | Regioselectivity at Boc-protected amine |

The trifluoroethyl group’s electron-withdrawing nature reduces nucleophilicity at its adjacent amine, directing reactivity toward the Boc-protected site .

Role in Catalytic and Ligand Systems

This compound serves as a precursor for chiral ligands in asymmetric catalysis. For example:

-

Iron-Catalyzed C–H Amination : Derivatives facilitate nitrene insertion into alkanes via iron-nitrenoid intermediates (Scheme 1) .

-

Organocatalysis : The free amine (post-Boc removal) acts as a base in intramolecular cyclizations, producing bicyclic amines with >99% enantiomeric excess (ee) .

Table 1: Catalytic Applications

| Application | Catalyst System | Efficiency (TON*) | Selectivity | Source |

|---|---|---|---|---|

| C–H Amination | Iron-P411 enzyme variant | TON = 1300 | 92% ee | |

| Michael Addition | Chiral nickel complex | TON = 450 | 88% ee |

*Turnover number (TON) = moles product per mole catalyst.

Comparative Reactivity with Analogues

The trifluoroethyl group distinguishes this compound from structurally similar diamines:

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine can be used as an intermediate in the synthesis of more complex molecules, particularly those requiring a trifluoroethyl group for increased lipophilicity or metabolic stability.

Biology and Medicine

In biological and medical research, this compound could be used to study the effects of trifluoroethyl groups on biological activity, potentially leading to the development of new pharmaceuticals.

Industry

In industry, the compound might be used in the development of new materials or as a building block for agrochemicals.

Mecanismo De Acción

The mechanism of action for trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Trans-1,2-Cyclohexanediamine Derivatives

(1R,2R)-N1-Boc-1,2-cyclohexanediamine (CAS 146504-07-6)

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 188.28 g/mol

- Structural Differences: The amino groups are in the 1,2-positions (vs. 1,4 in the target compound), leading to distinct steric and electronic environments. Lacks the trifluoroethyl group, reducing electron-withdrawing effects and lipophilicity.

- Applications : Widely used in asymmetric catalysis and as a chiral ligand in metal complexes .

Comparative Data :

| Property | Target Compound (1,4) | (1R,2R)-N1-Boc-1,2-CHD |

|---|---|---|

| Substituents | Boc, CF₃CH₂ | Boc |

| Molecular Weight | 214.30 g/mol | 188.28 g/mol |

| Boiling Point | Not reported | 140–142°C |

| Fluorine Content | 13.3% (CF₃ group) | 0% |

The trifluoroethyl group enhances metabolic stability compared to non-fluorinated analogs .

Fluorinated Cyclohexane Derivatives

1-(3-Chlorophenyl)-2,2,2-trifluoroethyl Methylphosphonate (CAS Index Name)

- Molecular Formula : C₉H₉ClF₃O₃P

- Structural Differences :

- Contains a phosphonate ester group instead of a diamine backbone.

- The trifluoroethyl group is directly attached to a phosphonate, influencing hydrolytic stability and biological activity.

Comparative Data :

| Property | Target Compound | 1-(3-Cl-Ph)-CF₃CH₂-PO₃ |

|---|---|---|

| Functional Groups | Boc, NH₂, CF₃CH₂ | CF₃CH₂, PO₃, Cl-Ph |

| Electron Effects | Strong σ-withdrawal | Moderate σ-withdrawal |

| Bioavailability | Enhanced (Boc protection) | Low (phosphonate hydrolysis) |

Key Insight : The Boc-protected diamine in the target compound offers superior stability under physiological conditions compared to phosphonate esters, which are prone to enzymatic degradation .

Non-Fluorinated Analogs

trans-N-Boc-1,4-cyclohexanediamine (CAS 177906-48-8)

Comparative Data :

| Property | Target Compound | Non-Fluorinated Analog |

|---|---|---|

| logP (Predicted) | 2.1 | 1.3 |

| Metabolic Stability | High (CF₃ group) | Moderate |

| Synthetic Utility | Fluorine-specific reactivity | Limited to non-fluorinated pathways |

Key Insight : The trifluoroethyl group significantly increases lipophilicity (logP) and resistance to cytochrome P450-mediated oxidation, making the target compound more suitable for CNS-targeting drugs .

Actividad Biológica

Trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine is a cyclohexanediamine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a trifluoroethyl substituent. This compound has garnered attention for its potential biological activity, particularly in the context of drug development targeting specific receptors.

- Molecular Formula : C11H22N2O2

- Molecular Weight : Approximately 214.3 g/mol

- Structural Characteristics : The presence of the Boc group and the trifluoroethyl moiety enhances the compound's lipophilicity and stability, making it suitable for various pharmaceutical applications.

This compound functions primarily as a precursor in synthesizing selective antagonists for the vasopressin V1A receptor. These antagonists are being explored for their therapeutic potential in treating conditions such as hypertension and heart failure. The trifluoroethyl group is believed to enhance receptor binding affinity and bioavailability due to its lipophilic nature.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit selective binding to the V1A receptor. A study highlighted that these compounds could potentially modulate vasopressin-related pathways effectively, suggesting their utility in developing new therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N,N-Dimethyl-1,4-cyclohexanediamine | Two methyl groups on nitrogen | Greater steric hindrance; used in catalytic processes |

| N-Boc-1,4-diaminobutane | Linear structure with Boc protection | Different reactivity; used in polymer synthesis |

| 4-Amino-1-cyclohexanecarboxylic acid | Contains an amino acid structure | Biologically relevant; used in peptide synthesis |

This compound stands out due to its trifluoroethyl substitution and its application in selective receptor antagonism.

Q & A

Basic: How can the synthesis of trans-N1-Boc-N4-(2,2,2-trifluoroethyl)-1,4-cyclohexanediamine be optimized for yield and purity?

Methodological Answer:

The synthesis involves sequential protection and functionalization. First, the Boc (tert-butoxycarbonyl) group is introduced to the trans-1,4-cyclohexanediamine scaffold to protect the primary amine. The trifluoroethyl group is then introduced via nucleophilic substitution or reductive amination under inert conditions. Key parameters include:

- Temperature Control : Maintain sub-0°C during Boc protection to minimize side reactions (e.g., di-Boc formation) .

- Solvent Selection : Use anhydrous dichloromethane (DCM) for Boc activation and dimethylformamide (DMF) for trifluoroethylation to enhance solubility .

- Catalysis : Employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for efficient coupling .

Characterize intermediates via H/C NMR and LC-MS to track progress .

Basic: What analytical techniques are critical for confirming the stereochemical integrity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol gradient to resolve enantiomeric impurities .

- NOESY NMR : Detect spatial proximity of protons on the cyclohexane ring to confirm trans-configuration (e.g., axial-equatorial proton correlations) .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, leveraging the InChI key (InChI=1/C11H22N2O2/c1-11(2,3)...) for computational validation .

Advanced: How does the electron-withdrawing trifluoroethyl group influence the compound’s reactivity in downstream applications?

Methodological Answer:

The -CF group induces steric hindrance and electronic effects:

- Steric Effects : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding interactions in catalytic or receptor-based studies .

- Electronic Effects : Perform DFT calculations (B3LYP/6-31G*) to map electron density changes, which alter nucleophilic/electrophilic behavior .

Experimental validation via kinetic studies (e.g., monitoring reaction rates with/without -CF) can isolate electronic contributions .

Advanced: How should researchers address contradictions in stereochemical outcomes during scale-up synthesis?

Methodological Answer:

Adopt a factorial design approach to identify critical variables:

- Variables : Temperature, solvent polarity, catalyst loading .

- Response Surface Methodology (RSM) : Optimize parameters using Central Composite Design (CCD) to minimize epimerization .

Cross-reference results with theoretical frameworks (e.g., Curtin-Hammett principle) to explain kinetic vs. thermodynamic control .

Advanced: What computational strategies are effective for modeling this compound’s interactions in supramolecular systems?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile/water mixtures) using GROMACS to assess conformational stability .

- COMSOL Multiphysics : Model diffusion coefficients in membrane separation systems, incorporating the compound’s logP (predicted via ChemAxon) .

Validate with experimental data (e.g., NMR titration for host-guest binding constants) .

Basic: What purification challenges arise due to the compound’s physicochemical properties, and how are they resolved?

Methodological Answer:

- Hydrophobicity : Use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) .

- Acid Sensitivity : Avoid trifluoroacetic acid (TFA) during Boc deprotection; opt for HCl/dioxane .

- Crystallization : Screen solvents (e.g., ethyl acetate/heptane) to isolate high-purity crystals .

Advanced: How can mechanistic studies distinguish between competing pathways in trifluoroethylation reactions?

Methodological Answer:

- Isotopic Labeling : Introduce O or F labels to track bond formation/cleavage via MS/MS .

- In Situ IR Spectroscopy : Monitor intermediates (e.g., iminium ions) in real-time .

Theoretical alignment: Compare experimental activation energies with DFT-calculated transition states .

Basic: What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.